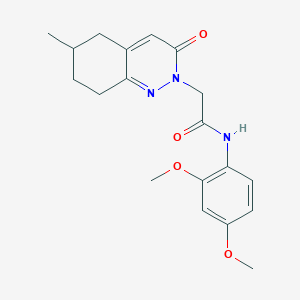

N-(2,4-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Descripción

This compound features a cinnoline core (5,6,7,8-tetrahydrocinnolin-2(3H)-one) substituted with a methyl group at position 6 and a ketone at position 2. The acetamide group bridges the cinnoline system to a 2,4-dimethoxyphenyl ring. The methoxy groups enhance solubility via electron-donating effects, while the partially saturated cinnoline core may influence conformational flexibility and binding interactions .

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-12-4-6-15-13(8-12)9-19(24)22(21-15)11-18(23)20-16-7-5-14(25-2)10-17(16)26-3/h5,7,9-10,12H,4,6,8,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDOOROFGIYIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,4-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide (CAS Number: 933005-36-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 357.4 g/mol

- Structure : The compound features a dimethoxyphenyl group and a tetrahydrocinnolin moiety, which are significant for its biological interactions.

The biological activity of N-(2,4-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring enhances the compound's ability to scavenge free radicals. This antioxidant property may contribute to its protective effects against oxidative stress-related diseases.

- Anticancer Potential : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis (programmed cell death) through the activation of caspase pathways.

Pharmacological Effects

The pharmacological effects of N-(2,4-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide have been investigated in several studies:

Table 1: Summary of Pharmacological Effects

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Inflammation : A study demonstrated that N-(2,4-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide significantly reduced inflammation markers in animal models. The mechanism was linked to the downregulation of pro-inflammatory cytokines.

- Cytotoxicity Assessment : In vitro tests showed that this compound exhibited significant cytotoxicity against breast cancer and leukemia cell lines. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.

- Neuroprotection : A recent investigation into its neuroprotective effects revealed that the compound could mitigate neuronal damage in models of Alzheimer's disease by reducing amyloid-beta accumulation.

Comparación Con Compuestos Similares

N-(3,4-Difluorophenyl)-2-(6-Methyl-3-Oxo-5,6,7,8-Tetrahydrocinnolin-2(3H)-yl)Acetamide

- Structural Differences : The phenyl ring is substituted with 3,4-difluoro groups instead of 2,4-dimethoxy.

- The difluoro substitution may enhance lipophilicity and blood-brain barrier penetration .

N-(5-Chloro-2,4-Dimethoxyphenyl)-2-(6,7-Dimethoxy-4-Oxoquinazolin-3(4H)-yl)Acetamide

- Structural Differences: Replaces the cinnoline core with a quinazolinone system (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl) and adds a chlorine substituent on the phenyl ring.

- Impact: The quinazolinone core is planar and aromatic, favoring interactions with enzymes like kinases. The additional methoxy groups on the quinazolinone may modulate solubility .

2-(6,8-Dichloro-4-Oxoquinazolin-3(4H)-yl)-N-(2,3-Dichlorophenyl)Acetamide

- Structural Differences: Features a dichlorinated quinazolinone core and a 2,3-dichlorophenyl group.

- Impact : Multiple chlorine atoms significantly enhance metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets. However, increased molecular weight and halogen content may raise toxicity concerns compared to the methoxy-rich target compound .

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide

- Structural Differences: Substitutes the cinnoline with a pyrimidinone-thioether system.

- Impact: The thioether linkage introduces sulfur-based hydrogen bonding and redox activity. The pyrimidinone core’s smaller size may limit steric hindrance, enabling broader target engagement but reducing specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.